![molecular formula C12H26N4O6S B2716580 Sulfuric acid tert-butyl n-[(1-carbamimidoylpiperidin-4-yl)methyl]carbamate CAS No. 2172493-89-7](/img/structure/B2716580.png)
Sulfuric acid tert-butyl n-[(1-carbamimidoylpiperidin-4-yl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(1-carbamimidoylpiperidin-4-yl)methyl]carbamate; sulfuric acid is an organic compound with the molecular formula C12H26N4O6S and a molecular weight of 354.4 g/mol . This compound is soluble in water and is used in various chemical processes, including as a catalyst for the hydrolysis of sulfuric acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1-carbamimidoylpiperidin-4-yl)methyl]carbamate involves the reaction of tert-butyl carbamate with 1-carbamimidoylpiperidine in the presence of sulfuric acid. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The process may involve multiple steps, including purification and crystallization, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(1-carbamimidoylpiperidin-4-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions involving this compound can lead to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of tert-butyl N-[(1-carbamimidoylpiperidin-4-yl)methyl]carbamate depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives .
Scientific Research Applications
Tert-butyl N-[(1-carbamimidoylpiperidin-4-yl)methyl]carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including the hydrolysis of sulfuric acid.
Biology: This compound is used in biological research to study its effects on various biological systems.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1-carbamimidoylpiperidin-4-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. It acts as a catalyst for the hydrolysis of sulfuric acid, promoting the breakdown of sulfuric acid into its constituent components . The compound’s stability in the presence of hydrogen fluoride and crystalline cellulose also contributes to its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
tert-butyl (4-bromobutyl)carbamate: Used in the synthesis of N-Boc-aminoalkoxyphenyl derivatives.
tert-butyl N-[3-oxopropyl]carbamate: Utilized in the synthesis of various pharmacophore elements.
Uniqueness
Tert-butyl N-[(1-carbamimidoylpiperidin-4-yl)methyl]carbamate is unique due to its high resistance to sulfuric acid, H2O vapor, and water vapor. This stability makes it particularly effective in industrial applications, such as the pretreatment of polymers and wastewater treatment .
Properties
IUPAC Name |
tert-butyl N-[(1-carbamimidoylpiperidin-4-yl)methyl]carbamate;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N4O2.H2O4S/c1-12(2,3)18-11(17)15-8-9-4-6-16(7-5-9)10(13)14;1-5(2,3)4/h9H,4-8H2,1-3H3,(H3,13,14)(H,15,17);(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWVVPNXFOQEEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)C(=N)N.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

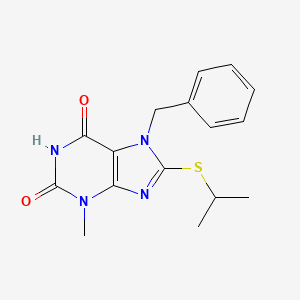
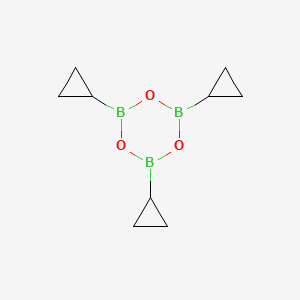
![N-[(furan-2-yl)methyl]-3-(4-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2716502.png)
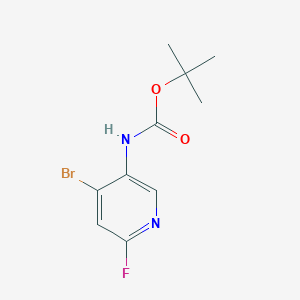
![2-{[6-(BENZYLAMINO)PYRIDAZIN-3-YL]SULFANYL}-N-[(2-BROMOPHENYL)METHYL]ACETAMIDE](/img/structure/B2716504.png)
![2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide](/img/structure/B2716507.png)
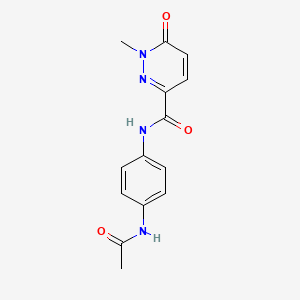
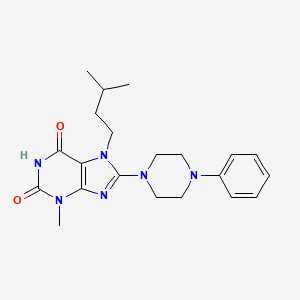
![3-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2716511.png)
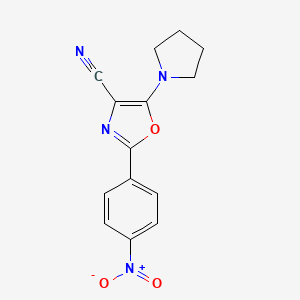
![(Z)-1-(9-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2716516.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)pivalamide](/img/structure/B2716519.png)

